9-Bromo-10-nitroanthracene

Übersicht

Beschreibung

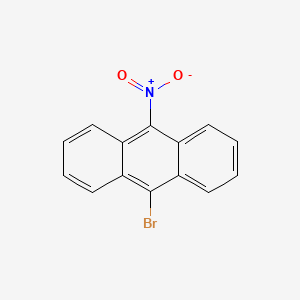

9-Bromo-10-nitroanthracene is a chemical compound with the molecular formula C14H8BrNO2 . It is also known as 9-BROMO-10-NITROPHENANTHRENE . This compound is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents .

Molecular Structure Analysis

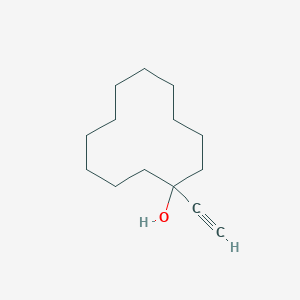

The this compound molecule contains a total of 28 bonds. There are 20 non-H bonds, 18 multiple bonds, 1 rotatable bond, 2 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 nitro group (aromatic) .Wissenschaftliche Forschungsanwendungen

Electrospray Ionization Analysis

9-Bromo-10-nitroanthracene (BNA) has been studied in electrospray ionization mass spectrometry (ESI/MS). The analysis revealed that BNA transforms into bromide anions and neutral oxidized derivatives, such as 9,10-anthraquinone and its monooxime derivative. This indicates BNA's reactive transformation in electrospray conditions, suggesting potential applications in studying the ionization mechanisms of similar compounds (Charbonnier et al., 1998).

Polarographic Analysis

Research on the polarographic behavior of 9-nitroanthracene derivatives in dimethylformamide has shown the consecutive reduction waves followed by fast chemical reactions. This study contributes to the understanding of the electrochemical properties of nitroanthracene derivatives, which can be important in designing new electrochemical sensors or devices (Kitagawa & Ichimura, 1973).

Molecular and Electronic Structure Studies

The molecular and electronic structures of 9-nitroanthracene derivatives have been investigated using quantum-chemical calculations. This research provides insight into the conformational behavior of these compounds, which is crucial for understanding their reactivity and potential applications in material science or molecular engineering (Shishkin et al., 1998).

Photochemical Reactions

Studies on the photochemical reactions of 9-nitroanthracene-like molecules have revealed the formation of various photoproducts. These findings are important for the field of photochemistry, particularly in understanding the mechanisms of light-induced reactions in nitro-substituted anthracene derivatives (Stewart et al., 2009).

Synthesis and Solvatochromatic Properties

The synthesis of 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene has demonstrated solvatochromism in its absorption and fluorescence spectra. This research has implications for the development of new materials with tunable optical properties for applications in sensing and photonics (Imoto et al., 2009).

Atmospheric Chemistry

The presence of 9-nitroanthracene in airborne particulate matter has been identified, contributing to our understanding of the environmental distribution of nitro-polycyclic aromatic hydrocarbons (PAHs). This research is significant for environmental monitoring and assessing the impact of these compounds on air quality (Nielsen et al., 1984).

Safety and Hazards

The safety data sheet for a similar compound, 9-Nitroanthracene, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Anthracene-based semiconductors, which could potentially include 9-Bromo-10-nitroanthracene, have attracted interest due to their air stability, planarity, potential for strong intermolecular interactions, and favorable frontier molecular orbital energy levels . Future research may focus on the development of new anthracene derivatives for use in organic light-emitting diodes (OLEDs) and other organic electronic devices .

Eigenschaften

IUPAC Name |

9-bromo-10-nitroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-13-9-5-1-3-7-11(9)14(16(17)18)12-8-4-2-6-10(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJVNZGKVVMVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515494 | |

| Record name | 9-Bromo-10-nitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14789-48-1 | |

| Record name | 9-Bromo-10-nitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B3047825.png)